
((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane: is a complex organic compound that features a combination of bromine, boron, and silicon atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the bromine and silicon sites.
Reduction: Reduction reactions may target the bromine atom, converting it to a less reactive form.
Substitution: The compound is prone to substitution reactions, especially at the bromine and boron sites, where nucleophiles can replace these atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution with an amine could produce an aminated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, this compound is valuable for its role in cross-coupling reactions, which are essential for constructing complex molecular architectures. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may serve as intermediates in the synthesis of biologically active molecules. These derivatives can be used in drug discovery and development processes.
Industry: In the industrial sector, this compound finds applications in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key building block in material science.
Wirkmechanismus
The mechanism of action of ((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane primarily involves its role as a reagent in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura coupling reaction is a key pathway, where the compound acts as a boronic acid derivative. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, ultimately forming a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the boron and bromine functionalities and is used in similar cross-coupling reactions.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic acid derivative with applications in organic synthesis.
Uniqueness: The uniqueness of ((8-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane lies in its combination of bromine, boron, and silicon atoms, which provides a versatile platform for various chemical transformations. Its structure allows for multiple functionalization opportunities, making it a valuable tool in synthetic chemistry.
Eigenschaften
Molekularformel |
C27H38BBrO2Si |
|---|---|
Molekulargewicht |
513.4 g/mol |
IUPAC-Name |
2-[8-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C27H38BBrO2Si/c1-18(2)32(19(3)4,20(5)6)15-14-21-12-11-13-22-16-23(17-24(29)25(21)22)28-30-26(7,8)27(9,10)31-28/h11-13,16-20H,1-10H3 |
InChI-Schlüssel |
DKGVUUOOBIJMDT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)C(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


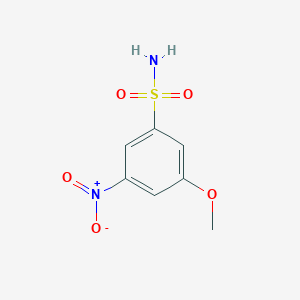
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
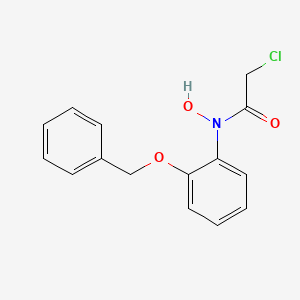

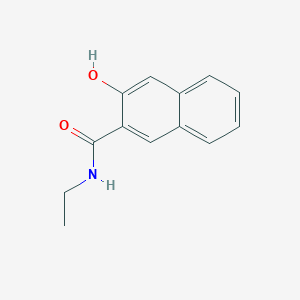
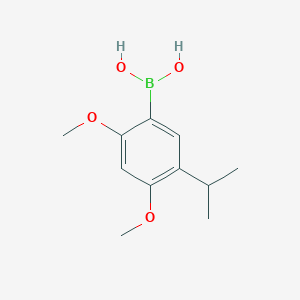
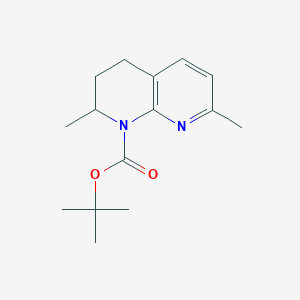

![7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13990842.png)
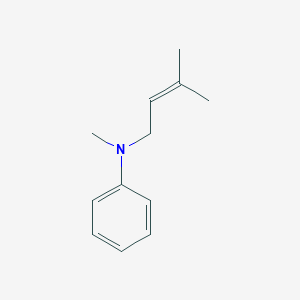

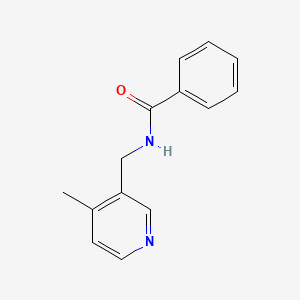
![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)
